molecular formula C13H14BrNO2S2 B296436 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide

5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide

Cat. No. B296436
M. Wt: 360.3 g/mol
InChI Key: OEPRFYCZGYFZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX) enzyme. CA IX is overexpressed in hypoxic tumor cells and plays a crucial role in tumor acidification, angiogenesis, and metastasis. Inhibition of CA IX by 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide leads to a decrease in tumor pH, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide exhibits potent inhibitory activity against CA IX enzyme, which is overexpressed in various types of cancer cells. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide is its potent inhibitory activity against CA IX enzyme, which makes it a potential therapeutic agent for various types of cancer. However, the limitations of this compound include its low solubility in water, which makes it difficult to use in in vivo studies. Also, the exact mechanism of action of this compound is not fully understood, which requires further investigation.

Future Directions

There are several future directions for 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide research. One of the potential applications of this compound is in the treatment of hypoxic tumors, which are resistant to conventional therapies. Further studies are needed to investigate the in vivo efficacy and toxicity of this compound. Also, the development of more potent and selective CA IX inhibitors based on the structure of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide is an area of active research. Additionally, the combination of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide with other anticancer agents may enhance its therapeutic efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide involves the reaction of 2-ethyl-6-methylphenylamine with 5-bromo-2-chlorothiophene-3-sulfonamide in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO at a suitable temperature and under controlled conditions. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

5-bromo-N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated protein overexpressed in various types of cancer cells. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

Molecular Formula

C13H14BrNO2S2

Molecular Weight

360.3 g/mol

IUPAC Name

5-bromo-N-(2-ethyl-6-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14BrNO2S2/c1-3-10-6-4-5-9(2)13(10)15-19(16,17)12-8-7-11(14)18-12/h4-8,15H,3H2,1-2H3

InChI Key

OEPRFYCZGYFZPX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(S2)Br)C

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(S2)Br)C

Origin of Product

United States

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